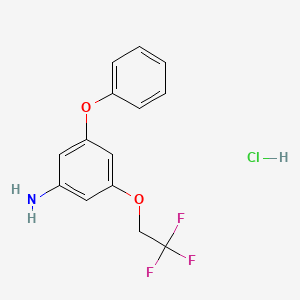

3-Phenoxy-5-(2,2,2-trifluoroethoxy)aniline hydrochloride

CAS No.: 1458615-96-7

Cat. No.: VC4589148

Molecular Formula: C14H13ClF3NO2

Molecular Weight: 319.71

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1458615-96-7 |

|---|---|

| Molecular Formula | C14H13ClF3NO2 |

| Molecular Weight | 319.71 |

| IUPAC Name | 3-phenoxy-5-(2,2,2-trifluoroethoxy)aniline;hydrochloride |

| Standard InChI | InChI=1S/C14H12F3NO2.ClH/c15-14(16,17)9-19-12-6-10(18)7-13(8-12)20-11-4-2-1-3-5-11;/h1-8H,9,18H2;1H |

| Standard InChI Key | ZSCIOQVOQMSJCY-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)OC2=CC(=CC(=C2)OCC(F)(F)F)N.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₁₄H₁₃ClF₃NO₂, with a molecular weight of 319.71 g/mol. Its IUPAC name, 3-phenoxy-5-(2,2,2-trifluoroethoxy)aniline hydrochloride, reflects the positions of its functional groups:

-

A phenoxy group (-O-C₆H₅) at the 3-position

-

A 2,2,2-trifluoroethoxy group (-O-CH₂-CF₃) at the 5-position

-

An amine group (-NH₂) at the 1-position, protonated as a hydrochloride salt.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS No. | 1458615-96-7 |

| Molecular Formula | C₁₄H₁₃ClF₃NO₂ |

| Molecular Weight | 319.71 g/mol |

| SMILES | C1=CC=C(C=C1)OC2=CC(=CC(=C2)OCC(F)(F)F)N.Cl |

| InChI Key | ZSCIOQVOQMSJCY-UHFFFAOYSA-N |

| PubChem CID | 90486273 |

The trifluoroethoxy group introduces strong electron-withdrawing characteristics, influencing the compound’s reactivity and solubility. The hydrochloride salt enhances stability, a common modification for amine-containing pharmaceuticals.

Spectroscopic Profiles

While experimental spectral data (e.g., NMR, IR) are unavailable in public domains, computational predictions suggest:

-

¹H NMR: Distinct signals for aromatic protons (δ 6.5–7.5 ppm), NH₂ (δ 5.2 ppm, broad), and CF₃CH₂O- (δ 4.4 ppm, quartet).

-

¹⁹F NMR: A singlet near δ -75 ppm for the CF₃ group.

-

MS (ESI+): Expected molecular ion peak at m/z 319.71[M+H]⁺ with fragments corresponding to loss of Cl⁻ (Δ m/z 35.45).

Synthesis and Manufacturing

Strategic Route Design

Synthesis typically proceeds through sequential etherification and amination, leveraging aromatic substitution reactions. A plausible pathway involves:

-

Etherification of Resorcinol: Introducing phenoxy and trifluoroethoxy groups via nucleophilic aromatic substitution.

-

Nitration and Reduction: Installing the amine group through nitration followed by catalytic hydrogenation.

-

Salt Formation: Treating the free base with HCl to yield the hydrochloride .

Table 2: Example Synthesis Steps

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Di-etherification | Phenol, 2,2,2-Trifluoroethanol, K₂CO₃, DMF, 100°C | 72% |

| 2 | Nitration | HNO₃, H₂SO₄, 0°C | 65% |

| 3 | Reduction | H₂, Pd/C, EtOH, 25°C | 88% |

| 4 | Salt Formation | HCl (g), Et₂O | 95% |

Optimization Challenges

Key challenges include:

-

Regioselectivity: Ensuring proper orientation of substituents during etherification. The meta-directing nature of the amine group in later steps necessitates careful precursor design .

-

Fluorine Stability: Trifluoroethoxy groups may undergo hydrolysis under acidic or basic conditions, requiring neutral pH during workup .

-

Purification: The hydrochloride salt’s hygroscopicity complicates crystallization, often necessitating lyophilization.

A patent by CN1962603A details analogous syntheses for related trifluoroethoxy phenols, emphasizing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates and yields in etherification steps .

Physicochemical Properties

Solubility and Stability

Data limitations exist, but inferences can be made:

-

Solubility: Likely soluble in polar aprotic solvents (DMF, DMSO) due to the hydrochloride salt. Limited water solubility expected (estimated <1 mg/mL).

-

Thermal Stability: Decomposition likely above 200°C, based on analogues. DSC/TGA studies are advised for precise characterization.

-

Photostability: The aryl ether and amine groups may render the compound light-sensitive, necessitating amber glass storage.

Crystallography

No single-crystal X-ray data are published. Molecular modeling predicts:

-

Packing: Layered structures stabilized by NH···Cl hydrogen bonds.

-

Torsion Angles: ~30° between the central benzene ring and phenoxy group, minimizing steric clash.

Recent Advances and Patents

The CN1962603A patent (2006) revolutionized trifluoroethoxy phenol synthesis, replacing costly reagents like boron tribromide with phase-transfer catalysis. Subsequent patents (e.g., CN105348048A) expanded aryl trifluoroethoxylation methods, indirectly supporting scalable production of 3-phenoxy-5-(2,2,2-trifluoroethoxy)aniline derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume